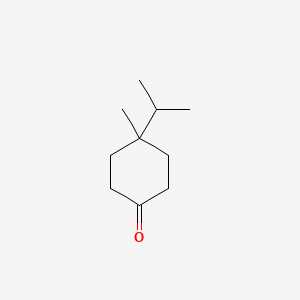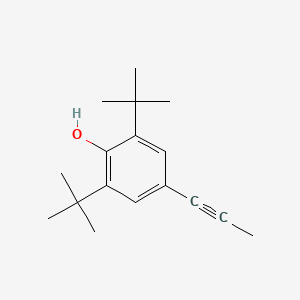
2,6-bis(1,1-dimethylethyl)-4-(1-propyn-1-yl)-Phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-bis(1,1-dimethylethyl)-4-(1-propyn-1-yl)-Phenol is an organic compound known for its unique chemical structure and properties This compound is characterized by the presence of two tert-butyl groups and a propynyl group attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-bis(1,1-dimethylethyl)-4-(1-propyn-1-yl)-Phenol typically involves the alkylation of a phenol derivative. One common method is the Friedel-Crafts alkylation, where tert-butyl chloride and propyne are used as alkylating agents in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-bis(1,1-dimethylethyl)-4-(1-propyn-1-yl)-Phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or hydrocarbons.
Substitution: The tert-butyl and propynyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation reagents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons.
Applications De Recherche Scientifique
2,6-bis(1,1-dimethylethyl)-4-(1-propyn-1-yl)-Phenol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism by which 2,6-bis(1,1-dimethylethyl)-4-(1-propyn-1-yl)-Phenol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenol group can participate in hydrogen bonding and other interactions, while the tert-butyl and propynyl groups influence the compound’s overall reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-di-tert-butylphenol: Lacks the propynyl group, making it less reactive in certain reactions.
4-tert-butylphenol: Contains only one tert-butyl group, resulting in different chemical properties.
2,6-di-tert-butyl-4-methylphenol (BHT): A well-known antioxidant with similar structural features but different applications.
Uniqueness
2,6-bis(1,1-dimethylethyl)-4-(1-propyn-1-yl)-Phenol is unique due to the presence of both tert-butyl and propynyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C17H24O |
|---|---|
Poids moléculaire |
244.37 g/mol |
Nom IUPAC |
2,6-ditert-butyl-4-prop-1-ynylphenol |
InChI |
InChI=1S/C17H24O/c1-8-9-12-10-13(16(2,3)4)15(18)14(11-12)17(5,6)7/h10-11,18H,1-7H3 |
Clé InChI |
MHMQZHPQBIEPGO-UHFFFAOYSA-N |
SMILES canonique |
CC#CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



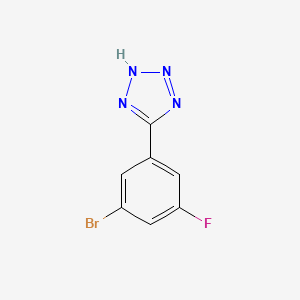
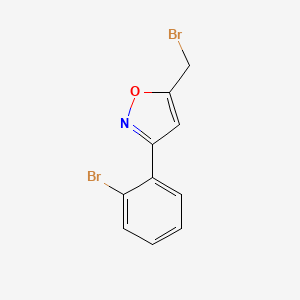
![5-Bromo-2-[(5-chloropyridin-3-yl)oxy]pyridine](/img/structure/B1508125.png)
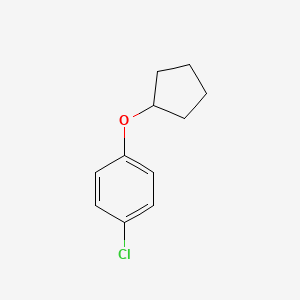
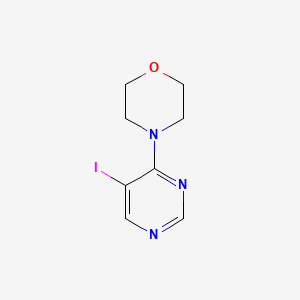


![methyl 6-methoxy-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B1508141.png)

![9-(Naphthalen-2-YL)-10-[3-(naphthalen-2-YL)phenyl]anthracene](/img/structure/B1508156.png)
![Tert-butyl 2-[(4-piperidin-4-ylbenzoyl)amino]phenylcarbamate](/img/structure/B1508159.png)
![1(2H)-Pyridinecarboxylic acid,4-(5-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridin-2-yl)-3,6-dihydro-,1,1-dimethylethyl ester](/img/structure/B1508160.png)
